molecular formula C22H27ClN2O3 B5985682 2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide

カタログ番号: B5985682
分子量: 402.9 g/mol
InChIキー: SESUZQKHLLYVML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, commonly known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used as a therapeutic agent in the treatment of various types of cancer. It was initially developed by Bayer AG and Onyx Pharmaceuticals, and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

作用機序

Sorafenib exerts its antitumor effects by inhibiting the activity of multiple kinases involved in cancer cell growth and proliferation. It binds to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. It has been shown to inhibit the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor angiogenesis and metastasis in preclinical models. In addition, Sorafenib has been reported to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in certain types of cancer.

実験室実験の利点と制限

Sorafenib has several advantages as a research tool, including its specificity for multiple kinases involved in cancer cell growth and proliferation, its well-characterized mechanism of action, and its availability as a commercially available reagent. However, it also has some limitations, including its relatively low potency compared to other kinase inhibitors, its potential for off-target effects, and its limited solubility in aqueous solutions.

将来の方向性

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that combine Sorafenib with other targeted agents or chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to guide patient selection and improve treatment outcomes. Finally, there is ongoing research into the development of new Sorafenib analogs with improved potency and selectivity for specific kinase targets.

合成法

The synthesis of Sorafenib involves a multistep process that starts with the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 3-chloro-4-(4-morpholinyl)aniline to form the desired product, Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and others. It has been shown to inhibit multiple signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-Kit pathway.

特性

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-22(2,3)16-4-7-18(8-5-16)28-15-21(26)24-17-6-9-20(19(23)14-17)25-10-12-27-13-11-25/h4-9,14H,10-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUZQKHLLYVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。